molecular formula C7H11N3O B1376088 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one CAS No. 79662-82-1

4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one

Cat. No. B1376088
CAS RN: 79662-82-1
M. Wt: 153.18 g/mol
InChI Key: DIUVPYHADIHUPG-UHFFFAOYSA-N
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Description

“4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one” is a chemical compound with the molecular formula C7H11N3O and a molecular weight of 153.18 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one” consists of a spirocyclic ring system with a nitrogen atom . The InChI code for this compound is 1S/C7H11N3O/c8-5-7(3-1-2-4-7)10-6(11)9-5/h1-4H2, (H3,8,9,10,11) .


Physical And Chemical Properties Analysis

“4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one” is a powder with a molecular weight of 153.18 . The compound’s storage temperature and boiling point are not specified .

Scientific Research Applications

Chemical Transformations and Synthesis

4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one is involved in various chemical transformations. It is a key component in the synthesis of fused heterocycles such as 4-halogen-3-hydroxy-1,3-dihydrofuro[3,4-c]pyridin-1-ones and octahydropyrrolo[3,4-c]pyrrole-1,3,4,6-tetraones when reacted in concentrated hydrohalic acid media (Fedoseev et al., 2016). This compound also undergoes an iminothiolactone-thiolactam rearrangement leading to the formation of 4-amino-6-thioxo-3,7,9-triazatricyclo[6.2.1.01,5]undec-4-ene-2,10-diones (Fedoseev et al., 2017).

Green Chemistry Applications

In green chemistry, 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one is utilized for synthesizing Schiff bases using an environmentally friendly protocol. This process involves the use of ammonium chloride as a reagent in refluxing ethanol, showcasing high yields and short reaction times (Abdel-Mohsen & Hussein, 2014).

Structural Analysis and Tautomerism

The compound is a subject of structural and spectral studies. For instance, its tautomeric forms in solid state and in solution have been investigated, revealing different forms in these states. This phenomenon, termed desmokatatropy, indicates different hydrogen bonding patterns in solid and solution phases (Enchev et al., 2017).

Antihypertensive and Anticonvulsant Activities

In medicinal chemistry, derivatives of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one have been explored for their potential as antihypertensive and anticonvulsant agents. Studies have shown that certain derivatives exhibit significant effects in lowering blood pressure and protecting against seizures (Madaiah et al., 2012).

Drug Discovery and Biological Activities

This compound is also a key building block in drug discovery. Its use in the synthesis of spiro scaffolds, inspired by bioactive natural products, demonstrates its potential in generating novel drug candidates (Jenkins et al., 2009). Additionally, it has been involved in the synthesis of compounds with antibacterial and antifungal activities (Rajanarendar et al., 2010).

Mechanism of Action

The mechanism of action of “4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one” is not clearly defined as it is primarily used for research purposes .

Future Directions

As “4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one” is used for research purposes , future directions could involve exploring its potential applications in various fields such as medicinal chemistry, material science, and more.

properties

IUPAC Name

4-amino-1,3-diazaspiro[4.4]non-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c8-5-7(3-1-2-4-7)10-6(11)9-5/h1-4H2,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUVPYHADIHUPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=NC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one
Reactant of Route 2
4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one
Reactant of Route 3
4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one
Reactant of Route 4
4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one
Reactant of Route 5
4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one
Reactant of Route 6
4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one

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